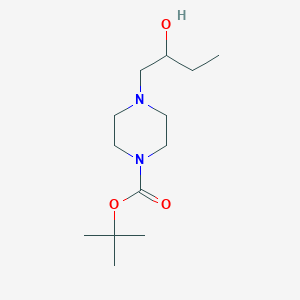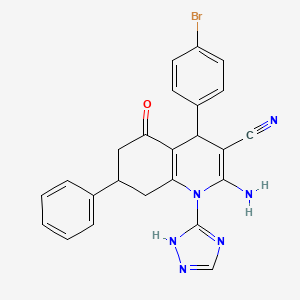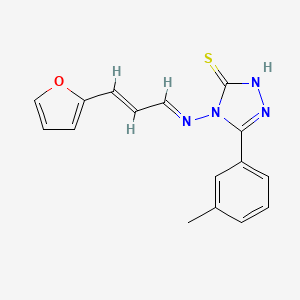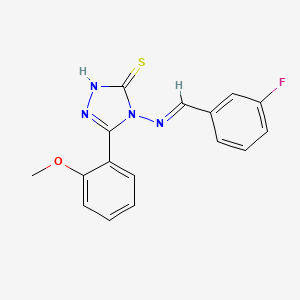
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate, AldrichCPR: is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-hydroxybutyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting the central nervous system and other therapeutic areas . It serves as a building block for the synthesis of piperazine-based drugs .
Industry: The compound is used in the production of polymers and other materials where piperazine derivatives are required .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl 4-(2-hydroxy-3-methoxypropyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinecarboxylate
Comparison: tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is unique due to its specific hydroxybutyl substitution, which can influence its reactivity and interactions compared to other similar compounds . The presence of the hydroxy group can make it more versatile in chemical reactions, allowing for further functionalization .
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-11(16)10-14-6-8-15(9-7-14)12(17)18-13(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
BGBWZMDSNXKRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12044962.png)
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12045020.png)

